Methyl (E)-m-nitrocinnamate is a highly functionalized, electron-deficient building block characterized by a stable (E)-alkene, a methyl ester, and a meta-substituted nitro group. With a defined melting point of 125.3 °C and excellent solubility in polar aprotic solvents, it is widely procured as a reliable intermediate for pharmaceutical synthesis and advanced materials . Unlike simpler cinnamates, this compound offers dual reactive sites—a highly activated Michael acceptor and a reducible nitro group—making it an essential precursor for complex chiral heterocycles and meta-aminocinnamate derivatives.
Substituting Methyl (E)-m-nitrocinnamate with its para-isomer or the free m-nitrocinnamic acid fundamentally alters process chemistry and downstream utility. The para-nitro isomer possesses a different electronic conjugation and steric profile, which shifts regioselectivity in cycloadditions and alters the basicity of any subsequently derived anilines . Furthermore, attempting to use the free m-nitrocinnamic acid introduces severe solubility bottlenecks during catalytic hydrogenation and requires inefficient protection/deprotection steps during complex multi-step syntheses . For scalable manufacturing, procuring the precisely functionalized meta-methyl ester is critical to maintaining high yields and avoiding costly process deviations.
Methyl (E)-m-nitrocinnamate is a solid with a melting point of 125.3 °C. In contrast, the baseline unsubstituted methyl cinnamate has a low melting point of 34–38 °C, making it highly prone to melting, clumping, or phase changes during standard ambient storage and transport. The introduction of the meta-nitro group increases the melting point by nearly 90 °C, ensuring a free-flowing powder that is significantly easier to weigh, transfer, and process in industrial settings .
| Evidence Dimension | Melting point and physical state stability |
| Target Compound Data | 125.3 °C (stable solid) |
| Comparator Or Baseline | Methyl cinnamate (34–38 °C, low-melting solid/liquid) |
| Quantified Difference | ~90 °C increase in melting point |
| Conditions | Standard ambient pressure and storage |
A stable solid form eliminates the need for temperature-controlled logistics and simplifies automated powder dispensing in large-scale manufacturing.
Commercial procurement of Methyl (E)-m-nitrocinnamate synthesized via the Horner-Wadsworth-Emmons (HWE) route guarantees high structural purity, achieving up to 98% yield from 3-nitrobenzaldehyde and trimethyl phosphonoacetate . Attempting in-house Fischer esterification of m-nitrocinnamic acid with methanol requires harsh acidic catalysts (e.g., H2SO4) and extended heating, which often results in lower equilibrium conversions and necessitates additional purification to remove unreacted acid.
| Evidence Dimension | Reaction yield and stereochemical purity |
| Target Compound Data | Up to 98% yield (HWE route) |
| Comparator Or Baseline | Fischer esterification of m-nitrocinnamic acid (lower equilibrium conversion, harsh conditions) |
| Quantified Difference | Elimination of equilibrium constraints and harsh acid usage |
| Conditions | HWE (NaOMe/DMF, ambient) vs. Fischer esterification (acidic, elevated temperatures) |
Procuring the pre-synthesized, high-purity E-isomer avoids the yield losses and purification bottlenecks associated with in-house esterification.
The strongly electron-withdrawing meta-nitro group significantly decreases the electron density of the alkene compared to unsubstituted methyl cinnamate . This heightened electrophilicity makes Methyl (E)-m-nitrocinnamate a highly reactive Michael acceptor and dipolarophile in cycloaddition reactions. Unsubstituted cinnamates often require harsher conditions, elevated temperatures, or stronger Lewis acid catalysis to achieve comparable conversion rates in nucleophilic conjugate additions.
| Evidence Dimension | Alkene electrophilicity and reactivity in conjugate additions |
| Target Compound Data | Highly activated Michael acceptor (meta-nitro substituted) |
| Comparator Or Baseline | Methyl cinnamate (unsubstituted, lower electrophilicity) |
| Quantified Difference | Enables milder reaction conditions for nucleophilic attack |
| Conditions | Michael additions and standard cycloadditions |
Buyers developing complex heterocyclic scaffolds can achieve higher conversions under milder conditions by leveraging the activated double bond.
Methyl (E)-m-nitrocinnamate serves as a highly processable precursor for the synthesis of methyl (E)-3-(3-aminophenyl)acrylate [1]. Because the ester is highly soluble in standard organic reduction solvents (such as methanol and ethyl acetate), catalytic hydrogenation proceeds homogeneously . In contrast, attempting to reduce the free m-nitrocinnamic acid often results in heterogeneous suspensions that limit catalyst turnover and require larger solvent volumes, complicating industrial scale-up.
| Evidence Dimension | Solvent compatibility for catalytic hydrogenation |
| Target Compound Data | Soluble in standard organic solvents (homogeneous reduction) |
| Comparator Or Baseline | m-Nitrocinnamic acid (poor solubility, heterogeneous reduction) |
| Quantified Difference | Eliminates the need for high solvent volumes and improves catalyst turnover |
| Conditions | Catalytic hydrogenation of the nitro group |
Homogeneous reduction conditions directly translate to higher throughput, lower solvent waste, and more reproducible yields in downstream amine production.
Suitable for use as an activated dipolarophile in asymmetric annulations to produce chiral isoxazoline N-oxides, leveraging its enhanced electrophilicity for high conversions under mild conditions .
A highly soluble starting material for homogeneous catalytic reduction to methyl (E)-3-(3-aminophenyl)acrylate, avoiding the severe solubility and catalyst-turnover issues associated with reducing the free acid[1].
Serves as an electron-deficient alkene in transition-metal-catalyzed cross-couplings, where the meta-nitro group directs specific electronic interactions without the steric hindrance found in ortho-substituted analogs.